molecular formula C23H18N2O B14476028 8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol CAS No. 72517-60-3

8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol

Cat. No.: B14476028
CAS No.: 72517-60-3
M. Wt: 338.4 g/mol
InChI Key: SHDJTAVIBMUIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol is a complex organic compound that belongs to the class of acridine derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acridine Moiety: The acridine core can be synthesized through the cyclization of appropriate precursors, such as N-phenylanthranilic acid, under acidic conditions.

    Introduction of the Methyl Group: The methyl group at the 10-position of the acridine ring can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Coupling of Acridine and Quinoline Moieties: The final step involves coupling the acridine and quinoline moieties through a suitable linker, such as a hydroxyl group, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, sulfonates, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an intercalating agent in DNA studies and as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of 8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s unique structure allows it to bind selectively to specific DNA sequences, making it a valuable tool in molecular biology and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and DNA intercalating agent.

    Quinacrine: Another acridine derivative with antimalarial and anticancer properties.

    9-Aminoacridine: Used as a DNA intercalating agent and in the study of DNA-protein interactions.

Uniqueness

8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol is unique due to its combined acridine and quinoline moieties, which confer distinct chemical properties and potential applications. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research, while its fluorescent properties make it useful in biological imaging.

Properties

CAS No.

72517-60-3

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

8-(10-methyl-9H-acridin-9-yl)quinolin-5-ol

InChI

InChI=1S/C23H18N2O/c1-25-19-10-4-2-7-15(19)22(16-8-3-5-11-20(16)25)18-12-13-21(26)17-9-6-14-24-23(17)18/h2-14,22,26H,1H3

InChI Key

SHDJTAVIBMUIHT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=C5C(=C(C=C4)O)C=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.